molecular formula C8H18O6S2 B14035428 (2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate

(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate

Cat. No.: B14035428
M. Wt: 274.4 g/mol
InChI Key: VSVQTTLVMCEAEE-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters or salts of methanesulfonic acid, which is a strong acid commonly used in organic synthesis. This compound is characterized by its unique structure, which includes a methanesulfonate group attached to a butyl chain with two methyl groups at the 2 and 3 positions and a methanesulfonyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate typically involves the reaction of 2,3-dimethyl-1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,3-Dimethyl-1,4-butanediol+Methanesulfonyl chloride(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate+HCl\text{2,3-Dimethyl-1,4-butanediol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-Dimethyl-1,4-butanediol+Methanesulfonyl chloride→(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.

    Oxidation: Products include sulfonic acids or other oxidized derivatives.

    Reduction: Products include alkanes or other reduced derivatives.

Scientific Research Applications

(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules such as DNA, proteins, and enzymes. This alkylation can result in the inhibition of biological processes, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-3-methylsulfonyloxypropyl) methanesulfonate
  • (4R,5R)-2,2-Dimethyl-5-{[(methylsulfonyl)oxy]methyl}-1,3-dioxolan-4-yl)methyl methanesulfonate

Uniqueness

(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H18O6S2

Molecular Weight

274.4 g/mol

IUPAC Name

(2,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate

InChI

InChI=1S/C8H18O6S2/c1-7(5-13-15(3,9)10)8(2)6-14-16(4,11)12/h7-8H,5-6H2,1-4H3

InChI Key

VSVQTTLVMCEAEE-UHFFFAOYSA-N

Canonical SMILES

CC(COS(=O)(=O)C)C(C)COS(=O)(=O)C

Origin of Product

United States

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